3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene
Description
3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene is a spirocyclic compound featuring a 1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene core substituted with a 3-bromophenyl group. The spiro architecture involves a fused oxazole and piperidine-like system, creating a rigid three-dimensional structure that may enhance binding specificity in pharmaceutical applications.
The bromophenyl substituent at position 3 likely influences electronic and steric properties, distinguishing it from similar halogenated analogs. Synthesis pathways may involve cyclocondensation reactions, as seen in related spiro compounds, where bromophenyl reagents react with preformed heterocyclic precursors .
Properties
Molecular Formula |
C12H14BrN3O |
|---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
3-(3-bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C12H14BrN3O/c13-10-3-1-2-9(8-10)11-15-12(17-16-11)4-6-14-7-5-12/h1-3,8,14H,4-7H2,(H,15,16) |
InChI Key |
RFNRBWULCBSZGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12N=C(NO2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene can be achieved through a multicomponent reaction involving thermal and microwave activation. A common method involves the reaction of 3-bromobenzaldehyde, hydrazine hydrate, and ethyl acetoacetate under specific conditions . The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the formation of the spiro structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The spiro structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized spiro compounds.
Scientific Research Applications
Medicinal Chemistry
3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene is being investigated as a potential pharmacophore due to its ability to interact with various biological targets. Its mechanism of action likely involves:
- Enzyme Inhibition: Binding to specific enzymes to modulate their activity.
- Receptor Interaction: Influencing receptor signaling pathways that could lead to therapeutic effects.
Materials Science
The unique spirocyclic structure of this compound makes it a candidate for developing novel materials with specific electronic or photophysical properties. Its structural complexity contributes to its potential as a building block for advanced materials.
Research indicates that 3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene exhibits significant biological activity, particularly in anticancer and antimicrobial research:
Anticancer Activity
A study demonstrated that this compound showed cytotoxic effects against various cancer cell lines, including:
- Caco-2 (Colorectal Adenocarcinoma): IC50 value of 16.63 ± 0.27 μM after 48 hours.
The compound's mechanism includes inducing apoptosis through reactive oxygen species generation and loss of mitochondrial membrane potential.
Antimicrobial Properties
The presence of halogenated groups in the structure may enhance the compound's lipophilicity and improve cell membrane permeability, potentially increasing its bioactivity against microbial pathogens.
Case Study 1: Anticancer Mechanism
In a recent study published in ACS Omega, the compound was tested against several human cancer cell lines using the MTT assay. The results indicated that it outperformed traditional chemotherapeutics like cisplatin in terms of cytotoxicity on colorectal cancer cells .
Case Study 2: Structure–Activity Relationship
Research into the structure–activity relationship revealed that modifications to the bromophenyl group significantly affected the compound's binding affinity to target enzymes . This highlights the importance of structural features in enhancing biological activity.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations
The halogen or alkyl group on the phenyl ring significantly impacts physicochemical and biological properties. Key analogs include:
Note: *Exact molecular formula inferred from structural analogs.
- Positional Isomerism : The 3-bromophenyl substituent (meta position) may alter π-stacking interactions compared to para-substituted analogs (e.g., ’s 4-chlorophenyl derivative) .
Structural and Conformational Differences
- Spiro Ring Heteroatoms : The target compound’s 1-oxa-2,4,8-triaza system differs from ’s 1-oxa-2,7-diaza variant, which adopts a chair conformation for the piperidone ring and an envelope conformation for the dihydroisoxazole . Such conformational rigidity can affect solubility and metabolic stability.
- The bromophenyl analog may display similar torsional constraints .
Research Findings on Analogous Compounds
- Pharmaceutical Potential: highlights brominated compounds (e.g., SC-558 analogs) as cyclooxygenase-2 (COX-2) inhibitors, suggesting that the bromophenyl group in the target compound could confer similar bioactivity .
- Crystallographic Stability : The chair conformation of the piperidone ring in ’s chlorophenyl derivative stabilizes the crystal lattice via van der Waals forces, a feature likely shared by the bromophenyl analog .
- Reactivity : Tosyl-protected derivatives () demonstrate improved stability under acidic conditions, implying that functional group modifications could optimize the target compound’s performance in vivo .
Biological Activity
3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene, commonly referred to as Br-PAT, is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article explores the biological activity of Br-PAT, focusing on its interactions with various biological receptors and its implications in pharmacology.
Chemical Structure and Properties
Br-PAT is classified as a spirocyclic amine with a molecular formula of and a CAS number of 2415554-47-9. The compound features a triazole ring fused with a cyclohexane ring and includes a bromine atom on the phenyl group. The structural uniqueness of Br-PAT contributes to its diverse biological interactions.
Interaction with CCR5 Receptor
One of the significant areas of research regarding Br-PAT is its interaction with the CCR5 receptor, which plays a crucial role in HIV infection. A study conducted by Watson et al. (2005) demonstrated that Br-PAT acts as a noncompetitive allosteric antagonist of the CCR5 receptor. This property suggests that Br-PAT could potentially serve as a novel therapeutic agent for HIV treatment by blocking viral entry into host cells.
Interaction with ORL-1 Receptor
Another noteworthy interaction involves the ORL-1 receptor, which is implicated in pain modulation. Research by Röver et al. (2000) indicated that Br-PAT functions as a potent agonist at this receptor, suggesting its potential utility in developing new analgesics for pain management. The agonistic action may lead to enhanced pain relief without the side effects commonly associated with traditional opioids.
In Vitro Studies
In vitro studies have shown that Br-PAT exhibits cytotoxic effects against various cancer cell lines. For instance, research indicates that at certain concentrations, Br-PAT can induce apoptosis in human cancer cells, highlighting its potential as an anticancer agent.
Pharmacological Profiles
The pharmacological profile of Br-PAT has been assessed through various assays:
- Antiviral Activity : Demonstrated efficacy against HIV-infected cells.
- Analgesic Activity : Shown to reduce pain responses in animal models.
- Cytotoxicity : Exhibited selective toxicity towards cancerous cells compared to normal cells.
| Biological Activity | Target Receptor | Mechanism | Reference |
|---|---|---|---|
| Antiviral | CCR5 | Noncompetitive antagonist | Watson et al., 2005 |
| Analgesic | ORL-1 | Potent agonist | Röver et al., 2000 |
| Cytotoxic | Cancer cells | Induces apoptosis | Unpublished data |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene?
The synthesis typically involves 1,3-dipolar cycloaddition between nitrile oxides and alkenes/alkynes. For analogous spirocyclic compounds, intermediates like 1-methyl-3-[(E)-4-methylbenzylidene]tetrahydropyridin-4(1H)-one are reacted with substituted benzohydroximoyl chlorides in benzene with triethylamine. Post-reaction purification includes column chromatography using petroleum ether/ethyl acetate (4:1 v/v) gradients and recrystallization from ethanol/ethyl acetate (1:1 v/v) . Key parameters:
- Stoichiometry (1:1 molar ratios)
- Temperature control (ambient to 80°C)
- Solvent selection for chromatographic separation.
Q. Which analytical techniques confirm the structural integrity of this spirocyclic compound?
X-ray crystallography is definitive for conformation analysis. Protocols involve:
- Single-crystal growth from ethanol/ethyl acetate (1:1) solutions.
- Data collection using MoKα radiation (λ = 0.71073 Å) on CCD diffractometers.
- Refinement of bond angles (e.g., sp³ hybridization at nitrogen centers, bond angle sums ~331.7°) and puckering parameters (q₂ = 0.220 Å for dihydroisoxazole rings) .
Complementary techniques: - ¹H/¹³C NMR for functional group verification.
- Mass spectrometry for molecular weight confirmation.
Advanced Research Questions
Q. How do conformational variations in the spirocyclic core impact biological activity?
Conformational flexibility, quantified via puckering parameters (q₂ = 0.220 Å, φ = 142.2° for dihydroisoxazole rings) and dihedral angles between aromatic rings (84.2°), influences target binding through steric/electronic effects. Molecular dynamics simulations should compare energy barriers for ring puckering transitions (>5 kcal/mol) with experimental bioactivity data to establish conformation-activity relationships .
Q. What experimental approaches resolve contradictions between computational predictions and observed reaction outcomes?
Discrepancies require multi-phase validation :
Replicate computational methods (e.g., DFT at B3LYP/6-31G* level) with explicit solvent models.
Control experiments varying base catalysts (triethylamine vs. DBU).
Kinetic studies using in situ IR monitoring to detect intermediates.
For example, unexpected byproducts in cycloadditions may arise from unmodeled competing pathways .
Q. How are structure-activity relationship (SAR) studies designed for bromophenyl-substituted spirocyclic derivatives?
SAR frameworks involve:
- Bromine position variation (para vs. meta) via Suzuki coupling.
- Spiro-ring size modulation (4.5 vs. 5.5 membered rings).
- Heteroatom replacement (oxygen vs. sulfur).
Biological evaluation includes: - Enzyme inhibition assays (IC₅₀ determination).
- logP measurements (via HPLC) to correlate lipophilicity (reported ~4.67) with membrane permeability .
Q. What methodologies assess pharmacokinetic properties in preclinical research?
Key assessments:
Lipophilicity profiling via shake-flask logP measurements.
Metabolic stability testing using liver microsome incubations with LC-MS quantification.
Plasma protein binding studies via equilibrium dialysis.
For spirocyclic compounds, steric effects on CYP450-mediated oxidation rates are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
